molecular formula C20H25BrN6O4 B2450728 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-75-0

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2450728
CAS RN: 332103-75-0
M. Wt: 493.362
InChI Key: KMXUDNSATFFURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25BrN6O4 and its molecular weight is 493.362. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods, often involving the reaction of specific bromo or chloro-substituted derivatives with amines or other agents. For instance, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione was synthesized via the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione and cyclohexylamine (Khaliullin et al., 2018). Similar synthetic techniques have been employed for other derivatives, focusing on the introduction of hydrophobic substituents or altering the linker length between core structures to derive new compounds with potential biological activities (Chłoń-Rzepa et al., 2004).

Pharmacological Properties and Biological Activity

  • Receptor Affinity and Pharmacological Effects : A variety of compounds structurally related to the main compound have shown affinity for different receptors, such as 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors, as well as alpha-adrenoreceptors. These compounds have been associated with potential psychotropic activities, including anxiolytic, antidepressant, and antiarrhythmic effects (Chłoń-Rzepa et al., 2013). In particular, modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have been highlighted as a means to design new serotonin ligands (Chłoń-Rzepa et al., 2015).

Biopharmaceutical Considerations

  • Pharmacokinetics and Bioavailability : Studies have also been conducted to understand the pharmacokinetic behavior of these compounds. For example, a biopharmaceutical study compared the pharmacokinetic parameters of the parent substance and an injectable dosage form of a related drug, demonstrating a relative bioavailability coefficient close to unity, indicating minimal loss upon administration (Smirnova et al., 2021).

properties

IUPAC Name

7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O4/c1-24-7-9-26(10-8-24)19-22-17-16(18(29)23-20(30)25(17)2)27(19)11-14(28)12-31-15-5-3-13(21)4-6-15/h3-6,14,28H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUDNSATFFURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Br)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.